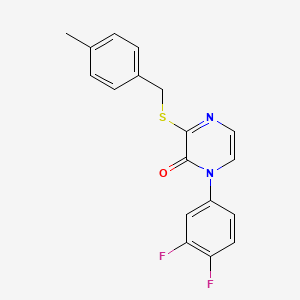

1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one

Description

1-(3,4-Difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a 3,4-difluorophenyl group at the N1 position and a 4-methylbenzylthio substituent at the C3 position. The thioether linkage (C-S bond) in the 4-methylbenzylthio group may contribute to hydrophobic interactions and modulate solubility.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2OS/c1-12-2-4-13(5-3-12)11-24-17-18(23)22(9-8-21-17)14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDMZBFCMJQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable carbonyl compound.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

Attachment of the Methylphenylmethylsulfanyl Group:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines, alcohols, and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazinone Core

The pyrazinone scaffold is highly versatile, with modifications at the N1 and C3 positions significantly altering properties:

*Calculated molecular weight based on formula. †Estimated from analogs.

Key Observations :

- Thioether vs. Amino Linkers: The thioether group in the target compound likely increases lipophilicity compared to the amino linker in G194-0611 (logP ~2.5 vs.

- Halogen Effects : The 4-chlorobenzyl group in G194-0612 may enhance halogen bonding in target interactions, while the 3,4-difluorophenyl group in the target compound offers steric and electronic modulation .

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound demonstrates how strong electron-withdrawing substituents can alter reactivity and binding .

Antiproliferative and Kinase-Targeting Analogs

describes pyrazinone derivatives (e.g., 11b: 5-(3,5-difluorophenyl)-substituted) with antiproliferative activity. These compounds feature dimethylaminopropylthio chains, achieving >98% purity via optimized syntheses.

Fluconazole-Based Derivatives

highlights urea-linked thiadiazole compounds with antifungal properties. Though distinct in core structure, these derivatives emphasize the role of fluorophenyl groups and thioether linkages in enhancing bioactivity and metabolic stability .

Physicochemical and Pharmacokinetic Properties

- logP and Solubility : The target compound’s logP (~2.5) aligns with moderately lipophilic drugs, suggesting balanced absorption and distribution. G194-0611’s lower logP (2.267) may favor solubility but limit CNS penetration .

- Synthetic Efficiency : Analogous compounds in achieved >98% purity via Pd-catalyzed cross-coupling and optimized chromatography, implying feasible synthesis routes for the target compound .

Biological Activity

1-(3,4-Difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesized derivatives, their biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through various methods that typically involve the formation of the pyrazinone core followed by substitution reactions to introduce the difluorophenyl and thioether groups. The synthetic routes often include:

- Cyclocondensation : Formation of the pyrazinone ring from appropriate precursors.

- Substitution Reactions : Introduction of the 3,4-difluorophenyl and 4-methylbenzylthio groups through nucleophilic substitution.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives. Specifically, compounds similar to 1-(3,4-difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one have shown significant inhibitory effects against various cancer cell lines:

- Mechanism : The mechanism of action is believed to involve the inhibition of key kinases involved in tumor progression, such as BRAF(V600E) and EGFR .

- Case Study : In one study, pyrazole derivatives demonstrated potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds exhibiting synergistic effects when combined with doxorubicin .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial properties:

- Anti-inflammatory : Compounds have been shown to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

- Antibacterial : The antibacterial activity was assessed using the well plate method, where certain derivatives displayed significant inhibition zones against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like difluoro) enhances biological activity by increasing electron density on reactive sites.

- Thioether Group : The incorporation of thioether functionalities has been linked to improved solubility and bioavailability, contributing to enhanced pharmacological effects.

Data Table

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 1-(3,4-Difluorophenyl)-3-((4-methylbenzyl)thio)pyrazin-2(1H)-one | Antitumor | 5.0 | Effective against MCF-7 cells |

| Similar Pyrazole Derivative | Anti-inflammatory | 10.0 | Reduces TNF-alpha levels |

| Another Derivative | Antibacterial | 15.0 | Effective against E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.